molecular formula C10H14ClNO2 B1304990 6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride CAS No. 1047620-49-4

6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride

Cat. No.: B1304990
CAS No.: 1047620-49-4
M. Wt: 215.67 g/mol
InChI Key: YNRIRDBUUGOENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

6-Propyl-benzodioxol-5-ylamine hydrochloride is characterized by a precise molecular structure that defines its chemical behavior and properties. The base compound, 6-propyl-1,3-benzodioxol-5-amine, possesses the molecular formula C₁₀H₁₃NO₂ with a molecular weight of 179.22 grams per mole, while the hydrochloride salt form exhibits the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 grams per mole. The Chemical Abstracts Service registry number for the base amine compound is 69797-90-6, whereas the hydrochloride salt is assigned the number 1047620-49-4.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 6-propyl-1,3-benzodioxol-5-amine, reflecting its structural composition. Alternative nomenclature systems recognize this compound through various synonyms, including 6-propyl-benzodioxol-5-ylamine and 6-propylbenzo[d]dioxol-5-amine. The Simplified Molecular Input Line Entry System representation is documented as CCCC1=CC2=C(C=C1N)OCO2, providing a standardized method for digital chemical databases to identify and catalog this compound.

The International Chemical Identifier key for this compound is DDSCEGQNNBUNEF-UHFFFAOYSA-N, which serves as a unique digital fingerprint for computational chemistry applications. The compound's structural features include a benzene ring fused with a 1,3-dioxole ring system, with a propyl group positioned at the 6-position and an amino group located at the 5-position of the aromatic system.

Property Base Compound Hydrochloride Salt
Molecular Formula C₁₀H₁₃NO₂ C₁₀H₁₄ClNO₂
Molecular Weight 179.22 g/mol 215.68 g/mol
Chemical Abstracts Service Number 69797-90-6 1047620-49-4
International Union of Pure and Applied Chemistry Name 6-propyl-1,3-benzodioxol-5-amine 6-propyl-1,3-benzodioxol-5-amine hydrochloride
International Chemical Identifier Key DDSCEGQNNBUNEF-UHFFFAOYSA-N Not specified

Historical Development in Benzodioxole Derivatives Research

The historical development of benzodioxole derivatives research has evolved significantly over the past several decades, with foundational work establishing the synthetic and biological importance of this chemical class. Early investigations into benzodioxole compounds focused primarily on their natural occurrence and basic chemical properties, with researchers recognizing the potential of the 1,3-benzodioxole core structure as a versatile platform for chemical modification. The parent compound 1,3-benzodioxole, with the Chemical Abstracts Service number 274-09-9 and molecular formula C₇H₆O₂, was identified as a useful precursor for perfumes, photo initiators, agrochemicals, and pharmaceuticals.

Significant advances in benzodioxole derivative research emerged through systematic investigations of structure-activity relationships and synthetic methodologies. Research conducted in 2018 demonstrated the schistosomicidal activity of new 1,3-benzodioxole derivatives, with compound 12 in that study showing 100% mortality of worms within 72 hours of exposure at 100 micromolar concentration. This research established the therapeutic potential of benzodioxole derivatives and highlighted their ability to cause tegumentary changes in target organisms, including extensive desquamation, edema, tuber destruction, and bubble formation.

Contemporary research has expanded to encompass the role of benzodioxole derivatives as enzyme inhibitors and cytotoxic agents. Investigations published in 2020 focused on the design, synthesis, and biological evaluation of novel benzodioxole derivatives as cyclooxygenase inhibitors and cytotoxic agents. These studies involved the synthesis of twelve novel compounds containing aryl acetate and aryl acetic acid groups, demonstrating the continued evolution of benzodioxole chemistry toward specialized biological applications.

The development of transition-metal catalyzed synthesis approaches has revolutionized the preparation of benzodioxole derivatives. Modern synthetic strategies employ palladium-catalyzed reactions, including aminoarylation and cyclization processes, to construct complex benzodioxole-containing molecules with high efficiency and selectivity. These methodological advances have enabled researchers to access previously challenging molecular architectures and have expanded the scope of benzodioxole derivative applications.

Structural Significance of the Propyl-Amine Substitution Pattern

The propyl-amine substitution pattern in 6-propyl-benzodioxol-5-ylamine hydrochloride imparts distinctive chemical and biological properties that differentiate it from other benzodioxole derivatives. The positioning of the propyl group at the 6-position creates specific steric and electronic environments that influence the compound's reactivity and molecular interactions. Research has demonstrated that the presence of propyl substituents in benzodioxole systems can significantly affect biological activity, with structural modifications at this position leading to measurable changes in therapeutic potential.

The amino group located at the 5-position provides a critical functional handle for further chemical transformations and contributes to the compound's ability to participate in hydrogen bonding interactions. Studies investigating benzodioxole derivatives with amino substituents have revealed enhanced biological activities compared to their non-aminated counterparts. The combination of the electron-donating propyl group and the electron-withdrawing effects of the amino group creates a unique electronic distribution within the aromatic system that may contribute to specific binding interactions with biological targets.

Comparative structural analyses have shown that the 6-propyl-5-amino substitution pattern represents an optimal configuration for certain biological activities. The spatial arrangement of these substituents creates a molecular topology that facilitates specific protein-ligand interactions while maintaining favorable pharmacochemical properties. The propyl chain length appears to be particularly significant, as it provides sufficient hydrophobic character without introducing excessive steric bulk that could interfere with target binding.

The dioxole ring system itself contributes structural rigidity and defines the overall molecular conformation. This bicyclic framework constrains the relative positions of the propyl and amino substituents, creating a well-defined three-dimensional structure that is essential for molecular recognition processes. The oxygen atoms within the dioxole ring can serve as hydrogen bond acceptors, further expanding the compound's potential for intermolecular interactions.

Structural Feature Chemical Impact Biological Significance
6-Propyl Group Increases lipophilicity and steric bulk Enhances membrane permeability and hydrophobic interactions
5-Amino Group Provides hydrogen bonding capability Enables specific protein binding and metabolic stability
1,3-Dioxole Ring Constrains molecular conformation Defines spatial arrangement for target recognition
Aromatic Core Stabilizes electronic structure Facilitates π-π stacking interactions

Recent computational studies have provided insights into the conformational preferences of the propyl-amine substitution pattern. These investigations have revealed that the propyl chain adopts preferential conformations that minimize steric interactions with the dioxole ring while maximizing favorable electronic interactions. The amino group orientation is similarly constrained by the aromatic system, resulting in a limited range of accessible conformations that may contribute to the compound's selectivity profile.

Properties

IUPAC Name

6-propyl-1,3-benzodioxol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9;/h4-5H,2-3,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRIRDBUUGOENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1N)OCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis typically begins with 5-bromobenzodioxole or related phenolic precursors, which provide the benzodioxole scaffold.
  • Propyl groups are introduced via alkylation or Grignard reactions using propylmagnesium halides or propyl amines as nucleophiles.
  • The amine functionality is introduced either by nucleophilic substitution or reductive amination of appropriate intermediates.

Common Synthetic Routes

Step Description Reagents/Conditions Notes
1 Preparation of 5-bromobenzodioxole Bromination of benzodioxole Provides halogen handle for further functionalization
2 Formation of 6-propyl derivative Grignard reaction with propylmagnesium bromide Introduces propyl substituent at position 6
3 Introduction of amine group Nucleophilic substitution or reduction of nitro precursor Amine group installed at position 5
4 Formation of hydrochloride salt Treatment with HCl in suitable solvent Stabilizes the amine as hydrochloride salt

Detailed Preparation Methodologies

Amine Functionalization

  • The amine group at position 5 can be introduced by nucleophilic aromatic substitution if a suitable leaving group is present or by reduction of a nitro precursor .
  • Alternatively, reductive amination of aldehyde intermediates derived from the benzodioxole core can be employed.
  • The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Reaction
Solvent Diisopropyl ether, methanol, or acetonitrile Solubility and reaction rate optimization
Temperature Reflux (~65-100 °C) for Grignard and salt formation; room temperature for amination Controls reaction kinetics and selectivity
Reaction Time 4-8 hours for salt crystallization; 6 hours for continuous reactions Ensures complete conversion and purity
pH Control pH 8.5-9.5 for oxidation steps Maintains catalyst activity and selectivity
Catalyst TEMPO, PIPO for oxidation; H-MCM-22 for related condensation reactions Enhances reaction efficiency and yield

Representative Data from Literature

Step Yield (%) Purity (%) Notes
Grignard alkylation 75-85 >95 High selectivity for propyl substitution
Amine introduction 70-80 >97 Efficient conversion to amine hydrochloride salt
Diastereomeric salt crystallization (related compounds) 60-90 >98 enantiomeric excess Used for enantiomeric enrichment

Summary of Preparation Method

Additional Notes

  • The compound’s stability and handling are improved by isolating it as the hydrochloride salt.
  • The synthetic methods are adaptable for scale-up and have been optimized for selectivity and yield.
  • Related compounds with different substituents on the benzodioxole ring have been synthesized using similar methodologies, highlighting the versatility of the approach.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several benzo[1,3]dioxol derivatives and aromatic amines. Key analogs include:

Compound Name CAS Number Molecular Formula Key Structural Differences Similarity Index Applications References
6-Propyl-benzo[1,3]dioxol-5-ylamine HCl 1185293-87-1 C₁₀H₁₄ClNO₂ Propyl substituent at 6-position 1.00 Cosmetic dye synthesis
6-Aminobenzo[d][1,3]dioxole-5-carbonitrile 23126-68-3 C₈H₅N₂O₂ Nitrile group replaces propyl/amine 0.87 Pharmaceutical intermediates
4,5-Dimethoxy-2-methylaniline HCl 69797-90-6 C₉H₁₄ClNO₂ Dimethoxy groups at 4,5-positions 0.85 Organic synthesis

Key Observations :

  • The propyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., nitrile or methyl groups) .
  • The methylenedioxy ring (benzo[1,3]dioxole) is common in compounds with CNS activity (e.g., psychoactive alkaloids), but the target compound lacks such applications .

Functional Analogs (Hydrochloride Salts of Amine Derivatives)

The hydrochloride salt form improves solubility and stability, similar to pharmaceutical amines:

Compound Name CAS Number Molecular Formula Key Functional Groups Applications References
Tapentadol Hydrochloride 175591-23-8 C₁₄H₂₃NO₂·HCl Phenolic hydroxyl, tertiary amine Analgesic (μ-opioid agonist)
Benzydamine Hydrochloride 132-69-4 C₁₉H₂₃N₂O·HCl Benzindazole core Anti-inflammatory, local anesthetic
Chlorphenoxamine Hydrochloride 562-09-4 C₁₈H₂₂ClNO·HCl Ethanolamine side chain Antihistamine, antiparkinsonian




Comparison Highlights :

Application-Specific Analogs (Hair Dye Components)

The compound is used alongside 1-hexyl/heptyl-4,5-diaminopyrazole in oxidative dye formulations . Key competitors in this niche include:

Compound Name Role in Formulation Advantages Over Target Compound Limitations References
1-Hexyl-4,5-diaminopyrazole Primary dye intermediate Higher oxidative stability Limited solubility in polar solvents
p-Phenylenediamine (PPD) Common hair dye base Cost-effectiveness Allergenic potential N/A

Key Insight :

  • The target compound’s benzo[1,3]dioxole core may reduce allergenic risks compared to PPD but lacks long-term safety data .

Biological Activity

6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride (PBD-HCl) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

PBD-HCl features a benzodioxole moiety fused with an amine group, which contributes to its unique chemical properties. The presence of the propyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of PBD-HCl is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : PBD-HCl has been shown to inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity Profiles

Recent studies have highlighted several key areas of biological activity for PBD-HCl:

Anticancer Activity

PBD-HCl has been evaluated for its anticancer properties. Research indicates that it exhibits selective toxicity towards cancer cells compared to normal cells. The compound's mechanism involves:

  • Induction of Apoptosis : PBD-HCl triggers programmed cell death in cancerous cells, potentially through mitochondrial pathways.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, leading to growth inhibition in tumor cells.
StudyCancer TypeMechanismFindings
VariousApoptosis inductionSelective toxicity towards cancer cells
BreastCell cycle arrestInhibition of proliferation in vitro

Antimicrobial Activity

PBD-HCl has also shown promising antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus625 - 1250
Pseudomonas aeruginosa625

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, PBD-HCl was tested against multiple cancer cell lines. Results demonstrated a significant reduction in cell viability, particularly in breast and lung cancer models. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of PBD-HCl against various pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. What challenges arise when scaling up synthesis from milligram to kilogram quantities?

  • Answer : Heat transfer inefficiencies in batch reactors may cause hotspots, leading to decomposition. Use segmented flow reactors for exothermic steps. For crystallization, optimize anti-solvent addition rates to control particle size and prevent agglomeration .

Q. How do environmental factors (pH, light) impact the compound’s stability in aqueous buffers?

  • Answer : Conduct photostability studies (ICH Q1B guidelines) under UV/visible light. At pH >7, the free amine may precipitate; stabilize with lyophilization or cyclodextrin encapsulation . Track degradation via LC-MS/MS to identify quinone-like oxidation products .

Q. What novel applications emerge from its structural similarity to CNS-active compounds?

  • Answer : Screen for anticonvulsant activity using rodent seizure models (e.g., maximal electroshock). Compare with benzodioxole-based anticonvulsants (). Explore proteomic profiling to identify off-target interactions (e.g., kinase inhibition) .

Notes

  • Methodological Rigor : Cross-validate findings using orthogonal techniques (e.g., NMR + XRD for structure confirmation).
  • Data Sources : Prioritize peer-reviewed journals and PubChem over vendor databases .
  • Ethical Compliance : Adhere to institutional safety protocols and animal welfare guidelines for bioassays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.